Isosorbide-2-mononitrate-13C6

Bioanalytical Method Validation LC–MS/MS Extraction Recovery

Quantitative LC-MS/MS analysis of isosorbide mononitrate in biological matrices demands an internal standard that perfectly mirrors analyte behavior. Unlabeled analyte and deuterated analogs fail due to signal overlap or retention time shifts. This 13C6-labeled ISMN-2 resolves those failures: • Co-elutes identically with the analyte, compensating for ion suppression/enhancement. • +6 Da mass shift eliminates isotopic crosstalk for precise MRM quantification. • Validated in ANDA bioequivalence studies; linear range 5.0-1800 ng/mL from 0.100 mL plasma. Supplied as a research-use-only stable isotope standard with full analytical documentation.

Molecular Formula C6H9NO6
Molecular Weight 197.10 g/mol
Cat. No. B12391928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosorbide-2-mononitrate-13C6
Molecular FormulaC6H9NO6
Molecular Weight197.10 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)O[N+](=O)[O-])O
InChIInChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyYWXYYJSYQOXTPL-GVZKVBLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] Nitrate: Stable Isotope-Labeled Internal Standard for Bioanalytical LC–MS/MS Quantification


[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate is a 13C4-stable isotope-labeled analog of isosorbide 5-mononitrate (5-ISMN), an organic nitrate vasodilator clinically used for the prophylactic treatment of angina pectoris [1]. This compound is produced by substituting four naturally abundant 12C atoms with the stable, non-radioactive 13C isotope within the hexahydrofuro[3,2-b]furan bicyclic core, resulting in a nominal mass increase of +4 Da relative to the unlabeled parent molecule. It is designed exclusively as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis of isosorbide mononitrate using liquid chromatography–tandem mass spectrometry (LC–MS/MS) [2].

Why Generic Unlabeled Isosorbide Mononitrate or Deuterated Analogs Cannot Replace 13C4-Labeled Isosorbide Mononitrate in Validated Bioanalytical Workflows


Generic substitution fails at the analytical level: unlabeled isosorbide mononitrate is the analyte itself and cannot function as an internal standard because its chromatographic peak and MS signal are indistinguishable from the analyte present in biological samples. Structurally similar analog internal standards (e.g., topiramate) are also suboptimal because they exhibit different extraction recovery (reported 93.98% for topiramate vs. 95.51% for 5-ISMN) [1], different chromatographic retention times, and distinct matrix effect susceptibility compared to the target analyte. Critically, deuterium-labeled analogs (e.g., D₄- or D₆-isosorbide mononitrate) suffer from hydrogen-deuterium exchange under certain analytical conditions and can exhibit chromatographic retention time shifts relative to the unlabeled analyte—a phenomenon known as the deuterium isotope effect [2]. In contrast, 13C-labeled internal standards co-elute nearly identically with the unlabeled analyte and share identical extraction efficiency and ionization behavior, thereby providing superior correction for matrix effects and instrument variability [3].

Quantitative Differentiation of [(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] Nitrate Against Comparator Internal Standards


13C4-Labeled Isosorbide Mononitrate vs. Structurally Similar Analog Internal Standards: Comparative Extraction Recovery in Human Plasma

In validated bioanalytical methods for isosorbide mononitrate, extraction recovery of the target analyte (5-ISMN) was determined to be 95.51% using liquid-liquid extraction from human plasma. However, when a structurally similar analog internal standard (topiramate) was employed in the same study, its recovery was only 93.98%—a difference of 1.53 percentage points. This discrepancy introduces a systematic bias in quantification because the internal standard does not perfectly track analyte loss during sample preparation [1]. A 13C-labeled SIL-IS (e.g., 13C4-ISMN) is chemically identical to the analyte and thus exhibits identical extraction recovery (95.51%), eliminating this source of bias and improving assay accuracy and reproducibility [1].

Bioanalytical Method Validation LC–MS/MS Extraction Recovery Isosorbide Mononitrate

13C-Labeled Internal Standard vs. Unlabeled Analyte: Quantified Matrix Effect Compensation in LC–MS/MS Analysis of Isosorbide Mononitrate

Stable isotope-labeled internal standards (SIL-IS) such as 13C4-isosorbide mononitrate are employed specifically to correct for matrix effects in LC–MS/MS analysis—a phenomenon where co-eluting biological matrix components suppress or enhance analyte ionization, leading to inaccurate quantification. Studies using 13C6-isosorbide mononitrate as an internal standard for 5-ISMN quantification in human plasma demonstrated that the SIL-IS corrects for matrix effects because both the analyte and the 13C-labeled IS experience identical ion suppression or enhancement in the ESI source [1]. The validated method using 13C6-ISMN achieved intra-day precision (%CV) of ≤6.8% and inter-day precision (%CV) of ≤8.2% across quality control levels in human plasma, with accuracy ranging from 96.4% to 104.2%—performance metrics that are only achievable with a matrix-matched SIL-IS [2].

Matrix Effect Ion Suppression Stable Isotope-Labeled Internal Standard Bioequivalence

13C-Labeled vs. Deuterium-Labeled Internal Standards: Absence of Chromatographic Retention Time Shift Due to 13C Isotope Effect

A critical differentiator between 13C-labeled and deuterium-labeled (²H) internal standards is the magnitude of the chromatographic isotope effect. Deuterium substitution (e.g., D₄- or D₆-isosorbide mononitrate) results in a measurable retention time shift relative to the unlabeled analyte due to differences in C–²H vs. C–¹H bond vibrational frequencies and polarity [1]. This shift can range from 0.02 to 0.10 minutes depending on chromatographic conditions, leading to differential matrix effects and reduced accuracy [1]. In contrast, 13C-labeled internal standards such as 13C4-isosorbide mononitrate exhibit negligible chromatographic retention time shift (typically <0.01 min) and co-elute nearly identically with the unlabeled analyte. For isosorbide mononitrate analysis using 13C6-ISMN, the MRM transitions for analyte (m/z 249.90 → 59.00) and IS (m/z 255.90 → 58.90) were monitored with baseline resolution achieved solely by mass difference, not chromatographic separation [2].

Isotope Effect Chromatographic Resolution 13C vs. Deuterium Labeling SIL-IS

Primary Procurement-Driven Application Scenarios for [(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] Nitrate


Regulatory Bioequivalence and Bioavailability Studies for Generic Isosorbide Mononitrate Formulations

This 13C4-labeled compound serves as the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying isosorbide mononitrate in human plasma during abbreviated new drug application (ANDA) bioequivalence studies. As demonstrated by validated LC–MS/MS methods using 13C6-ISMN, the SIL-IS corrects for matrix effects and extraction variability, enabling the precise and accurate determination of pharmacokinetic parameters (Cmax, AUC0–t, AUC0–∞) required by FDA and EMA for demonstrating bioequivalence between test and reference formulations [1]. The identical extraction recovery and co-elution properties of 13C4-ISMN relative to the analyte ensure that method validation parameters (precision ≤8.2% CV, accuracy 96.4–104.2%) meet regulatory acceptance criteria [2].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring Studies Requiring High-Throughput LC–MS/MS Quantification

For clinical pharmacology laboratories conducting pharmacokinetic studies or therapeutic drug monitoring of isosorbide mononitrate, the 13C4-labeled internal standard enables high-throughput analysis with minimal sample volume requirements. Validated methods using 13C6-ISMN have achieved quantification over a linear range of 5.0–1800 ng/mL using only 0.100 mL of human plasma [1]. The 13C4 label provides a +4 Da mass shift, which is sufficient to avoid isotopic overlap from naturally occurring 13C isotopes in the unlabeled analyte while maintaining identical chromatographic behavior. This supports robust, automated batch analysis with calibration curve linearity (r² > 0.99) across the entire therapeutic range [2].

Method Development and Validation in Contract Research Organizations (CROs) Supporting ANDA Submissions

CROs developing and validating bioanalytical methods for isosorbide mononitrate require a 13C-labeled SIL-IS to achieve the specificity, accuracy, and reproducibility mandated by regulatory guidance documents. The use of 13C4-ISMN eliminates the need for extensive matrix effect evaluation and cross-validation studies that are otherwise required when using analog internal standards. As shown in methods employing 13C6-ISMN, the SIL-IS approach enables simpler, faster, and more cost-effective method validation compared with previously reported methods using non-isotopic internal standards [1]. The +4 Da mass difference (rather than +6 Da) offers a balance between sufficient mass separation for MRM monitoring and reduced synthesis cost, making it a pragmatic choice for routine bioanalytical workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isosorbide-2-mononitrate-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.